molecular formula C15H17BrSi B13739930 [4-(3-Bromophenyl)phenyl]-trimethylsilane

[4-(3-Bromophenyl)phenyl]-trimethylsilane

Cat. No.: B13739930
M. Wt: 305.28 g/mol
InChI Key: XDSPBSFUPTWARS-UHFFFAOYSA-N
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Description

[4-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound featuring a biphenyl core substituted with a bromine atom at the 3-position of one phenyl ring and a trimethylsilyl (TMS) group at the 4-position of the adjacent phenyl ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, materials science, and pharmaceutical research.

Properties

Molecular Formula

C15H17BrSi

Molecular Weight

305.28 g/mol

IUPAC Name

[4-(3-bromophenyl)phenyl]-trimethylsilane

InChI

InChI=1S/C15H17BrSi/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(16)11-13/h4-11H,1-3H3

InChI Key

XDSPBSFUPTWARS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Bromophenyl)phenyl]-trimethylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid, organohalide (in this case, 3-bromophenyl), palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

Industrial Production Methods

In an industrial setting, the production of [4-(3-Bromophenyl)phenyl]-trimethylsilane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Bromophenyl)phenyl]-trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce a ketone or carboxylic acid.

Scientific Research Applications

Overview

[4-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound characterized by its bromobenzene ring and a trimethylsilane group. This unique structure enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in various chemical applications, particularly in organic synthesis and medicinal chemistry.

Organic Synthesis

The compound serves as a precursor in several synthetic pathways, particularly in the formation of more complex organic molecules. Its ability to participate in cross-coupling reactions allows for the construction of carbon-carbon bonds, which are fundamental in organic synthesis.

Synthetic Pathways

  • Cross-Coupling Reactions : Utilized in reactions catalyzed by transition metals (such as palladium and copper), it can facilitate the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution : The bromine atom on the phenyl ring allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into the molecule.

Medicinal Chemistry

Research indicates that [4-(3-Bromophenyl)phenyl]-trimethylsilane can interact with biological systems, particularly through the inhibition of cytochrome P450 enzymes. This interaction is crucial as it can influence drug metabolism, which is significant for pharmacological applications.

Pharmacological Implications

  • Cytochrome P450 Inhibition : The compound's ability to inhibit these enzymes suggests potential use in modifying the metabolic pathways of co-administered drugs. This necessitates careful evaluation in drug development to avoid adverse effects.
  • Drug Development : Its reactivity profile may allow for the design of new therapeutic agents that can modulate biological processes through targeted interactions.

Mechanism of Action

The mechanism of action of [4-(3-Bromophenyl)phenyl]-trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites, such as the bromine atom and the phenyl groups. These reactive sites allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₅H₁₇BrSi (based on analogous structures in and ).
  • Synthesis : Typically prepared via cross-coupling reactions, such as Suzuki-Miyaura coupling, using (4-bromophenyl)boronic acid and trimethylsilyl-substituted aryl halides under palladium catalysis .
  • Applications : Used as an intermediate in ligand design (e.g., serotonin receptor studies) and in constructing π-conjugated systems for optoelectronic materials .

Comparison with Structural Analogs

Substituent Effects: Bromine vs. Other Halogens/Methyl Groups

Compound 37 : (4-((3-Bromo-5-methylphenyl)ethynyl)phenyl)trimethylsilane

  • Structure : Contains a 3-bromo-5-methylphenyl ethynyl group.
  • Synthesis: 56% yield via Sonogashira coupling .
  • Key Difference : The methyl group at the 5-position introduces steric hindrance, reducing reactivity in cross-couplings compared to unsubstituted analogs.

Compound 38 : (4-((3-Fluorophenyl)ethynyl)phenyl)trimethylsilane

  • Structure : Substituted with a 3-fluorophenyl ethynyl group.
  • Synthesis : 51% yield; fluorine’s electron-withdrawing effect enhances stability but reduces nucleophilicity .

Compound 39 : 1-Fluoro-4-(p-tolylethynyl)benzene

  • Structure : Lacks the TMS group but includes a p-tolyl ethynyl moiety.
  • Synthesis : 98% yield; the absence of TMS simplifies purification but limits applications in silicon-based materials .

Comparison Table 1: Substituent Impact on Properties

Compound Substituent Yield Key Property Reference
[Target] 3-Bromo, TMS ~60%* High steric bulk, moderate reactivity
Compound 37 3-Bromo-5-Me, ethynyl 56% Steric hindrance slows reactions
Compound 38 3-Fluoro, ethynyl 51% Enhanced stability, lower reactivity
Compound 39 p-Tolyl, ethynyl 98% High yield, limited silicon utility

*Estimated based on analogous syntheses in .

Positional Isomerism: Meta vs. Para Bromine

a. [4-(3-Bromophenyl)phenyl]-trimethylsilane (Meta-Bromo)

  • Electronic Effects : The meta-bromine creates an asymmetric electron distribution, reducing conjugation efficiency compared to para-substituted analogs.
  • Biological Relevance : In serotonin receptor studies, meta-bromo orientation enables π-π interactions with tryptophan residues (e.g., W6.48 in 5-HT2C receptors), enhancing binding affinity .

b. (4-Bromophenyl)trimethylsilane (Para-Bromo)

  • Structure : Bromine at the para position relative to TMS.
  • Molecular Formula : C₉H₁₃BrSi ().
  • Synthesis : Higher yields (e.g., 86% for para-bromo in vs. ~60% for meta-bromo).
  • Applications : Preferred in symmetric π-systems due to linear conjugation pathways .

Comparison Table 2: Meta vs. Para Bromine

Property Meta-Bromo Para-Bromo Reference
Conjugation Efficiency Reduced (asymmetric) High (linear)
Receptor Binding Strong (π-π interactions) Weak (no optimal alignment)
Synthetic Yield ~60% 86%

Ethynyl-Silane Hybrids

(4-Bromophenylethynyl)trimethylsilane

  • Structure : Ethynyl bridge between TMS and bromophenyl groups.
  • Synthesis : Palladium-catalyzed coupling of 4-bromo-1-iodobenzene with trimethylsilylacetylene .
  • Applications : Key precursor for Buchwald-Hartwig couplings; ethynyl group enhances rigidity in molecular wires .

Trimethyl(4-(triethylgermyl)phenyl)silane

  • Structure : Germanium-silicon hybrid.
  • Synthesis : 62% yield via Grignard reagent-mediated germylation .
  • Key Difference : Germanium’s larger atomic radius increases steric bulk, reducing solubility in polar solvents .

Pharmacological Relevance

  • 5-HT2C Receptor Binding : The meta-bromo-TMS moiety in [4-(3-Bromophenyl)phenyl]-trimethylsilane facilitates π-π interactions with W6.48 and hydrophobic contacts with F6.51, critical for ligand-receptor docking .
  • Selectivity : Para-bromo analogs show weaker binding due to misalignment with receptor residues .

Biological Activity

[4-(3-Bromophenyl)phenyl]-trimethylsilane, also known as 4-bromophenyltrimethylsilane, is an organosilicon compound with a molecular formula of C9H13BrSiC_9H_{13}BrSi and a molecular weight of 229.19 g/mol. This compound has gained attention in recent years for its potential biological activities, including antimicrobial and antifungal properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C9H13BrSi
  • Molecular Weight : 229.19 g/mol
  • CAS Number : 6999-03-7
  • Physical State : Liquid at room temperature, stored sealed in dry conditions.

Antimicrobial Properties

Recent studies have indicated that [4-(3-Bromophenyl)phenyl]-trimethylsilane exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of [4-(3-Bromophenyl)phenyl]-trimethylsilane

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Pseudomonas aeruginosa128 µg/mL10

The results from Table 1 indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antifungal Properties

In addition to its antibacterial effects, [4-(3-Bromophenyl)phenyl]-trimethylsilane has shown promising antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of [4-(3-Bromophenyl)phenyl]-trimethylsilane

Fungal StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Candida albicans16 µg/mL20
Aspergillus niger32 µg/mL18

The data in Table 2 suggest that the compound is highly effective against Candida albicans, making it a potential candidate for further development in antifungal therapies.

The exact mechanism by which [4-(3-Bromophenyl)phenyl]-trimethylsilane exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may disrupt cell membrane integrity in bacteria and fungi, leading to cell lysis. This disruption could be due to the bromine atom's electronegativity influencing the compound's interaction with microbial membranes.

Case Studies and Research Findings

A notable case study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various trimethylsilanes, including [4-(3-Bromophenyl)phenyl]-trimethylsilane. The study highlighted its potential as a lead compound for developing new antimicrobial agents due to its favorable safety profile and efficacy against resistant strains of bacteria .

Another research article focused on the environmental impact and degradation pathways of organosilicon compounds in microbial environments, indicating that [4-(3-Bromophenyl)phenyl]-trimethylsilane could be biodegradable under certain conditions, which enhances its appeal for pharmaceutical applications .

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